molecular formula C11H12N4O2 B12956436 1-(4-methoxybenzyl)-4-nitroso-1H-pyrazol-5-amine

1-(4-methoxybenzyl)-4-nitroso-1H-pyrazol-5-amine

Cat. No.: B12956436
M. Wt: 232.24 g/mol
InChI Key: QREJVIRKEXAWAC-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzyl)-4-nitroso-1H-pyrazol-5-amine is a heterocyclic compound that features a pyrazole ring substituted with a methoxybenzyl group and a nitroso group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxybenzyl)-4-nitroso-1H-pyrazol-5-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction using 4-methoxybenzyl chloride and the pyrazole intermediate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxybenzyl)-4-nitroso-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to a nitro group under strong oxidizing conditions.

    Reduction: The nitroso group can be reduced to an amine group using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: The methoxybenzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride or catalytic hydrogenation.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 1-(4-methoxybenzyl)-4-nitro-1H-pyrazol-5-amine.

    Reduction: Formation of 1-(4-methoxybenzyl)-4-amino-1H-pyrazol-5-amine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-(4-Methoxybenzyl)-4-nitroso-1H-pyrazol-5-amine has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can be used in studies to understand the interaction of nitroso compounds with biological systems, including their potential as nitric oxide donors.

    Materials Science: The compound can be explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-methoxybenzyl)-4-nitroso-1H-pyrazol-5-amine involves its interaction with molecular targets such as enzymes or receptors. The nitroso group can act as a reactive species, participating in redox reactions or forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This can lead to modulation of biological pathways, including those involved in signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxybenzyl)-4-nitro-1H-pyrazol-5-amine: Similar structure but with a nitro group instead of a nitroso group.

    1-(4-Methoxybenzyl)-4-amino-1H-pyrazol-5-amine: Similar structure but with an amino group instead of a nitroso group.

    1-(4-Methoxybenzyl)-1H-pyrazol-5-amine: Lacks the nitroso group, making it less reactive in certain chemical reactions.

Uniqueness

1-(4-Methoxybenzyl)-4-nitroso-1H-pyrazol-5-amine is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C11H12N4O2

Molecular Weight

232.24 g/mol

IUPAC Name

2-[(4-methoxyphenyl)methyl]-4-nitrosopyrazol-3-amine

InChI

InChI=1S/C11H12N4O2/c1-17-9-4-2-8(3-5-9)7-15-11(12)10(14-16)6-13-15/h2-6H,7,12H2,1H3

InChI Key

QREJVIRKEXAWAC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=C(C=N2)N=O)N

Origin of Product

United States

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